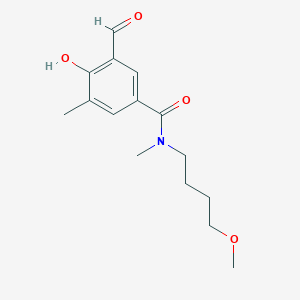
3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide, commonly known as FMe, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMe is a benzamide derivative that has shown promising results in various preclinical studies, making it a subject of interest for researchers in the fields of medicine, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of FMe is not yet fully understood. However, it is believed that FMe exerts its therapeutic effects through the modulation of various signaling pathways in cells. For example, FMe has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
FMe has been shown to have various biochemical and physiological effects in cells. For example, FMe has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. FMe has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMe in lab experiments is its potency and specificity. FMe has been shown to have potent therapeutic effects at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using FMe in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
Future Directions
There are several potential future directions for the research on FMe. One possible direction is to investigate its therapeutic potential in animal models of cancer and inflammatory diseases. Another possible direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and specific derivatives of FMe. Finally, future research could focus on improving the solubility of FMe, which could make it a more versatile compound for use in lab experiments.
Synthesis Methods
The synthesis of FMe involves the reaction of 3,4-dihydroxybenzaldehyde with N,N-dimethyl-4-(methoxybutyl)amine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through column chromatography to obtain pure FMe.
Scientific Research Applications
FMe has been the subject of several preclinical studies that have shown its potential therapeutic applications. One such study found that FMe has potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. Another study found that FMe has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-8-12(9-13(10-17)14(11)18)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLYQQISWYVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)C(=O)N(C)CCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)
![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)
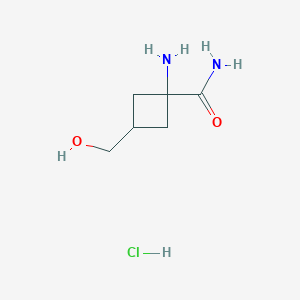

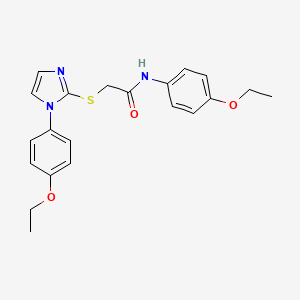

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
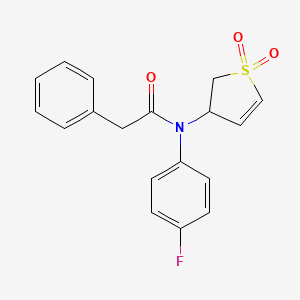
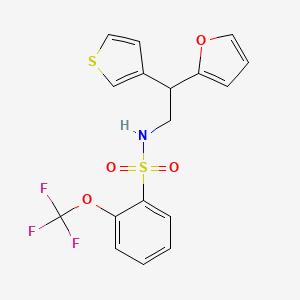
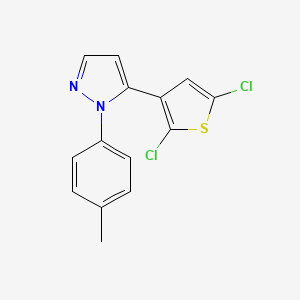
![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)